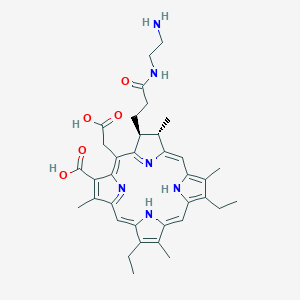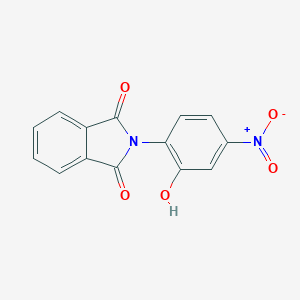![molecular formula C6H9NO2 B138990 N-[(2Z)-3-Oxo-2-butanylidene]acetamide CAS No. 144522-63-4](/img/structure/B138990.png)
N-[(2Z)-3-Oxo-2-butanylidene]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2Z)-3-Oxo-2-butanylidene]acetamide, also known as Methyl Ethyl Ketone Azine (MEKA), is a chemical compound widely used in the field of organic chemistry. It is a colorless, odorless, and highly reactive compound that has been extensively studied for its potential applications in various scientific research areas.
Mécanisme D'action
The mechanism of action of MEKA is not fully understood. However, it is believed to act as a nucleophile in organic chemistry reactions, reacting with electrophiles to form new compounds. It may also act as a cross-linking agent by forming covalent bonds between polymer chains.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of MEKA. However, it is known to be highly reactive and may cause irritation to the skin, eyes, and respiratory system upon exposure.
Avantages Et Limitations Des Expériences En Laboratoire
MEKA has several advantages in lab experiments, including its high reactivity and ability to act as a cross-linking agent. However, its highly reactive nature also poses a risk of contamination and requires careful handling and storage.
Orientations Futures
There are several potential future directions for research on MEKA. It could be studied further for its potential applications in the production of polymers, resins, and adhesives. It could also be explored for its potential use as a reagent in organic chemistry reactions. Additionally, further research could be conducted on its biochemical and physiological effects to better understand its potential risks and safety considerations.
Méthodes De Synthèse
MEKA can be synthesized through the reaction between ethyl acetoacetate and methyl ethyl ketone in the presence of a catalyst. The resulting product is then purified through distillation to obtain pure MEKA.
Applications De Recherche Scientifique
MEKA has been widely used in scientific research for its potential applications in various fields. It has been studied for its ability to act as a cross-linking agent in the production of polymers, resins, and adhesives. It has also been used in the synthesis of organic compounds and as a reagent in organic chemistry reactions.
Propriétés
Numéro CAS |
144522-63-4 |
|---|---|
Nom du produit |
N-[(2Z)-3-Oxo-2-butanylidene]acetamide |
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
N-(3-oxobutan-2-ylidene)acetamide |
InChI |
InChI=1S/C6H9NO2/c1-4(5(2)8)7-6(3)9/h1-3H3 |
Clé InChI |
SROSLIALPCZMCB-UHFFFAOYSA-N |
SMILES |
CC(=NC(=O)C)C(=O)C |
SMILES canonique |
CC(=NC(=O)C)C(=O)C |
Synonymes |
Acetamide, N-(1-methyl-2-oxopropylidene)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



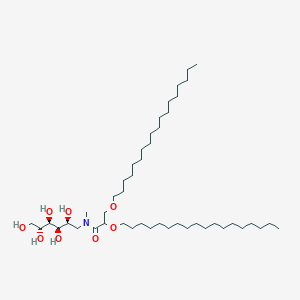
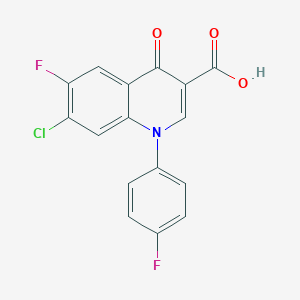

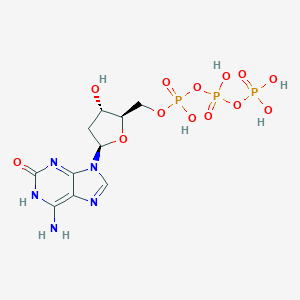
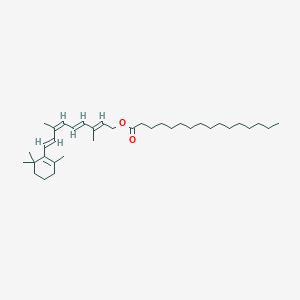
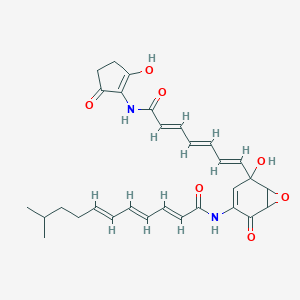
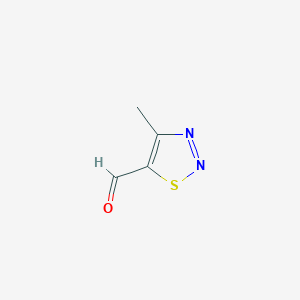

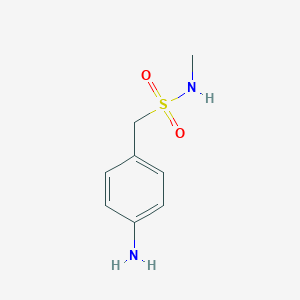
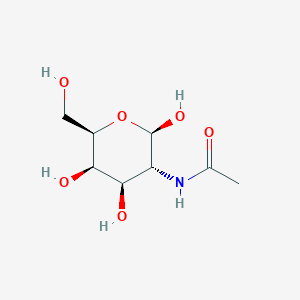
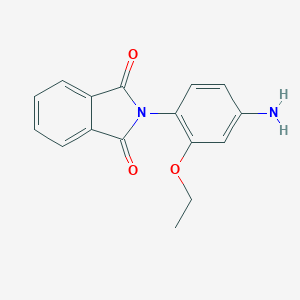
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
